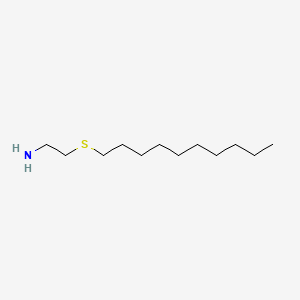

2-(Decylthio)ethanamine

Description

Properties

CAS No. |

29873-30-1 |

|---|---|

Molecular Formula |

C12H27NS |

Molecular Weight |

217.42 g/mol |

IUPAC Name |

2-decylsulfanylethanamine |

InChI |

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3 |

InChI Key |

OIWXLVBZDMAARO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Decylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 2-(Decylthio)ethanamine, a molecule of interest for various research and development applications. We will delve into the core chemical principles, provide detailed experimental protocols for laboratory-scale synthesis, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

This compound is a long-chain aliphatic thioether with a terminal primary amine. Its structure, combining a hydrophilic amino group with a lipophilic decyl chain linked by a thioether bond, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This guide will explore the most viable synthetic routes for its preparation in a research setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the thioether bond by either nucleophilic substitution on a decyl electrophile by a cysteamine equivalent or by reaction of decanethiol with an aminoethyl electrophile. This guide will focus on three primary pathways:

-

Industrial Synthesis via 2-Ethyl-2-Oxazoline: A robust method suitable for large-scale production.

-

Laboratory Synthesis via S-Alkylation of Cysteamine: A versatile and common laboratory-scale approach.

-

Laboratory Synthesis via Nucleophilic Substitution of 2-Chloroethylamine: An alternative laboratory method utilizing readily available starting materials.

Pathway 1: Industrial Synthesis from Decylmercaptan and 2-Ethyl-2-Oxazoline

This industrial-scale synthesis provides a direct route to this compound hydrochloride. The reaction proceeds in two main stages: the initial reaction of decylmercaptan with 2-ethyl-2-oxazoline, followed by acidic hydrolysis.

Reaction Mechanism and Rationale

The synthesis begins with the addition of decylmercaptan (also known as 1-decanethiol) to 2-ethyl-2-oxazoline. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the oxazoline ring towards nucleophilic attack by the thiol. The thiol attacks the carbon at the 5-position of the oxazoline ring, leading to ring opening and the formation of an intermediate N-(2-(decylthio)ethyl)propanamide. Subsequent hydrolysis of this amide intermediate under strong acidic conditions cleaves the propanamide group, yielding the desired this compound, which is isolated as its hydrochloride salt.

Experimental Protocol (Industrial Scale)

The following protocol is based on an established industrial process[1]:

-

Reaction Setup: A jacketed reactor equipped with an agitator is charged with decylmercaptan.

-

Catalyst Addition: Zinc chloride catalyst is added to the reactor.

-

Heating: The mixture is heated to approximately 140°C.

-

Addition of 2-Ethyl-2-Oxazoline: 2-Ethyl-2-oxazoline is added at a controlled rate.

-

Reaction Completion: The reaction is allowed to proceed for a short period after the addition is complete.

-

Hydrolysis: The reactor is cooled to approximately 120°C, and 32% hydrochloric acid is added.

-

Final Heating: The mixture is then heated to 150-160°C to complete the hydrolysis.

-

Neutralization: The resulting this compound hydrochloride can be neutralized with a base, such as sodium hydroxide, to yield the free amine[2].

Data Summary

| Parameter | Value |

| Starting Materials | Decylmercaptan, 2-Ethyl-2-Oxazoline, Zinc Chloride, Hydrochloric Acid |

| Reaction Temperature | 140°C (initial), 150-160°C (hydrolysis) |

| Catalyst | Zinc Chloride |

Logical Flow Diagram

Caption: Industrial synthesis of this compound.

Pathway 2: Laboratory Synthesis via S-Alkylation of Cysteamine

This approach is a versatile and widely applicable laboratory method for the synthesis of S-alkylated cysteamine derivatives. It involves the nucleophilic attack of the thiolate anion of cysteamine on a suitable decyl electrophile, typically a decyl halide.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Cysteamine is first treated with a base to deprotonate the thiol group, forming the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of the decyl halide, displacing the halide leaving group and forming the desired thioether bond.

The choice of base is crucial to selectively deprotonate the thiol group in the presence of the amino group. The thiol proton is more acidic than the protons of the ammonium group, allowing for selective deprotonation with a suitable base. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium ethoxide.

The reactivity of the decyl halide follows the order: decyl iodide > decyl bromide > decyl chloride. Decyl bromide is often a good compromise between reactivity and cost. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions.

Experimental Protocol (Laboratory Scale)

-

Reaction Setup: To a solution of cysteamine hydrochloride in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., sodium hydroxide or potassium carbonate) in an appropriate molar ratio.

-

Thiolate Formation: Stir the mixture at room temperature for a short period to ensure the formation of the thiolate anion.

-

Addition of Decyl Halide: Add 1-bromodecane to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, filter it off. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Data Summary

| Parameter | Recommended Conditions |

| Starting Materials | Cysteamine Hydrochloride, 1-Bromodecane, Base (e.g., NaOH, K₂CO₃) |

| Solvent | Ethanol, DMF, Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC (typically several hours) |

Logical Flow Diagram

Caption: S-Alkylation of Cysteamine.

Pathway 3: Laboratory Synthesis via Nucleophilic Substitution of 2-Chloroethylamine

This method involves the reaction of 1-decanethiol with 2-chloroethylamine or its hydrochloride salt. Similar to the previous pathway, this reaction proceeds through an SN2 mechanism.

Reaction Mechanism and Rationale

In this pathway, the thiolate anion is generated from 1-decanethiol by treatment with a base. This thiolate then acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group. The use of 2-chloroethylamine hydrochloride is common, which requires the use of a base to both neutralize the hydrochloride and deprotonate the thiol.

A key consideration in this synthesis is the potential for the primary amine of 2-chloroethylamine to also act as a nucleophile, leading to the formation of byproducts. However, the thiolate is a significantly stronger nucleophile than the amine, especially in polar protic solvents, which favors the desired S-alkylation. The choice of a suitable base and reaction conditions can further enhance the selectivity for the desired product.

Experimental Protocol (Laboratory Scale)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-decanethiol in a suitable solvent such as ethanol.

-

Base Addition: Add a solution of a base (e.g., sodium ethoxide in ethanol or aqueous sodium hydroxide) to the flask to generate the decanethiolate.

-

Addition of 2-Chloroethylamine: Dissolve 2-chloroethylamine hydrochloride in a minimal amount of the same solvent and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between an organic solvent (e.g., dichloromethane) and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Data Summary

| Parameter | Recommended Conditions |

| Starting Materials | 1-Decanethiol, 2-Chloroethylamine Hydrochloride, Base (e.g., NaOEt, NaOH) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC |

Logical Flow Diagram

Caption: Reaction of 1-Decanethiol with 2-Chloroethylamine.

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of a specific route will depend on the desired scale of the synthesis, the availability of starting materials, and the equipment at hand. For large-scale industrial production, the reaction of decylmercaptan with 2-ethyl-2-oxazoline offers a direct and efficient method. For laboratory-scale synthesis, both the S-alkylation of cysteamine and the reaction of 1-decanethiol with 2-chloroethylamine provide flexible and reliable approaches. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently synthesize this compound for their specific research and development needs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of this compound hydrochloride. [Link][1]

-

LibreTexts Chemistry. Nucleophilic Substitution. [Link]

- Google Patents. Process for the preparation of 2-chloroethylamine hydrochloride.

- Google Patents. Preparation method of 2-chloroethylamine hydrochloride.

Sources

physicochemical properties of 2-(Decylthio)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Decylthio)ethanamine

Authored by a Senior Application Scientist

Foreword: A Molecule of Duality and Potential

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical exploration of this compound (DTEA). This molecule, characterized by its dual nature—a lipophilic ten-carbon alkyl chain and a hydrophilic primary amine—presents a unique profile for applications ranging from industrial microbiology to advanced drug delivery systems.[1] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in predicting its behavior, optimizing its application, and ensuring its safe and effective use. This document moves beyond a simple recitation of data points, instead providing the context, experimental rationale, and procedural knowledge necessary for a thorough and practical understanding. We will dissect its known properties, address data gaps with validated experimental protocols, and provide the foundational knowledge required to unlock the full potential of this versatile thioether amine.

Chemical Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific inquiry. DTEA is an aliphatic amine with a thioether linkage, a structure that imparts specific and influential chemical characteristics.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-decylsulfanylethanamine | PubChem[2] |

| Common Synonyms | 2-(Decylthio)ethylamine, DTEA | PubChem[2][3] |

| CAS Number (Free Base) | 29873-30-1 | PubChem[2][3][4][5] |

| CAS Number (HCl Salt) | 36362-09-1 | Echemi, PubChem[6][7][8][9] |

| Molecular Formula | C₁₂H₂₇NS | PubChem[2][4][5] |

| Molecular Weight | 217.42 g/mol | PubChem[2] |

| Canonical SMILES | CCCCCCCCCCSCCN | PubChem[2][5] |

The presence of a primary amine group (pKa typically ~9-10.5) means that DTEA will be predominantly protonated and positively charged at physiological pH. The thioether linkage is generally stable but can be susceptible to oxidation under specific conditions, forming sulfoxides and sulfones, which would dramatically alter the molecule's polarity and biological activity.

Tabulated Physicochemical Properties

The majority of experimentally determined data available is for the hydrochloride (HCl) salt of DTEA, which is the more common commercial form due to its enhanced stability and water solubility.[6][7] Computed values, conversely, typically refer to the neutral free base. This distinction is critical for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Value (Form) | Comments and Context | Source |

|---|---|---|---|

| Physical State | Crystalline Solid | Refers to the HCl salt. The free base is expected to be a liquid or low-melting solid. | Echemi[6] |

| Melting Point | 119 - 240 °C (HCl Salt) | This unusually wide range may indicate decomposition during heating or the presence of impurities. | Echemi[6] |

| Boiling Point | > 283 °C at 101.3 kPa (HCl Salt) | High boiling point is consistent with a salt of this molecular weight. | Echemi[6] |

| Water Solubility | > 500,000 mg/L at 21 °C (HCl Salt) | Extremely high solubility is due to the ionic nature of the hydrochloride salt. The free base would be significantly less soluble. | Echemi[6] |

| Density | 1.05 (unspecified units) at 20 °C (HCl Salt) | Likely g/cm³, typical for organic salts. | Echemi[6] |

| Vapor Pressure | < 0.05 Pa at 20 °C (HCl Salt) | Very low vapor pressure, as expected for a salt. | Echemi[6] |

| LogP (Octanol-Water) | 4.4 (Computed, Free Base) | The high computed LogP reflects the lipophilic character of the neutral decyl chain, crucial for membrane permeation. | PubChem[2] |

| LogP (Octanol-Water) | 2.35 (Experimental, HCl Salt) | This value reflects the partition coefficient of the ionized form, which is significantly more hydrophilic. The pH of the aqueous phase is a critical, though unstated, parameter for this measurement. | Echemi[6] |

The Critical Role of pH: Ionization State and its Consequences

The primary amine of DTEA is a weak base, meaning its ionization state is governed by the pH of its environment. This equilibrium is arguably the single most important factor controlling its behavior in aqueous systems, including biological media.

The relationship can be described by the Henderson-Hasselbalch equation. At a pH below its pKa, the protonated, cationic form (R-NH₃⁺) dominates, leading to high water solubility. At a pH above its pKa, the neutral, free base form (R-NH₂) prevails, which is significantly more lipophilic and capable of crossing lipid membranes.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols for Core Property Determination

To address the gaps in publicly available data and empower researchers, this section provides validated, step-by-step protocols for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the amine groups have been neutralized.

Methodology:

-

Preparation: Accurately weigh ~50 mg of DTEA HCl salt and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.

-

Initial Titration: Add small, precise aliquots (e.g., 0.05 mL) of standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (V/2). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used, where the equivalence point is the peak, and the pKa is found from the original curve at half that volume.

-

Trustworthiness Check: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol: Determination of LogP via Shake-Flask Method (OECD 107)

Rationale: The shake-flask method is the most fundamental technique for measuring the octanol-water partition coefficient. It directly measures the equilibrium distribution of the analyte between the two immiscible phases, providing a definitive LogP value. This protocol is designed for the free base, which requires adjusting the aqueous phase pH.

Caption: Workflow for experimental LogP determination.

Methodology:

-

Phase Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate or borate) that have been pre-saturated with each other for at least 24 hours.

-

pH Control (Critical): The aqueous buffer's pH must be adjusted to at least one unit above the determined pKa of DTEA to ensure >90% of the molecule is in its neutral, free base form. For example, if the pKa is 10.2, a buffer of pH ≥ 11.2 should be used.

-

Partitioning: Add a known amount of DTEA to a mixture of the buffered aqueous phase and n-octanol in a glass vessel.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of DTEA in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unambiguous structural confirmation and purity assessment. ¹H NMR will identify all unique proton environments, while ¹³C NMR will identify the carbon backbone.

Expected Spectral Features:

-

¹H NMR (in CDCl₃):

-

A triplet at ~0.8-0.9 ppm corresponding to the terminal methyl (-CH₃) group of the decyl chain.

-

A broad multiplet between ~1.2-1.6 ppm from the eight methylene (-CH₂-) groups of the decyl chain.

-

Distinct triplets around ~2.5-2.8 ppm from the two methylene groups adjacent to the sulfur and nitrogen atoms (-S-CH₂-CH₂-N-).

-

A broad singlet corresponding to the amine protons (-NH₂), the chemical shift of which is concentration-dependent and which will disappear upon D₂O exchange.

-

-

¹³C NMR (in CDCl₃):

-

Distinct signals for each of the 12 carbon atoms. The carbons closer to the heteroatoms (S, N) will be further downfield (~30-50 ppm) compared to the more alkane-like carbons of the decyl chain (~14-32 ppm).

-

Safety, Handling, and Environmental Considerations

The available safety data indicates that DTEA, particularly in its salt form, requires careful handling.

-

Human Health: The compound is classified as causing skin irritation and serious eye damage.[6][7] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[6]

-

Environmental Hazard: DTEA is classified as very toxic to aquatic life with long-lasting effects.[7] All waste containing this chemical must be collected and disposed of as hazardous chemical waste, preventing any release into the environment.[6]

Conclusion

This compound is a molecule whose utility is directly governed by its physicochemical properties. Its amphiphilic structure, combined with its pH-sensitive primary amine, creates a dynamic system where solubility, lipophilicity, and, consequently, biological interaction can be modulated. While foundational data exists, primarily for the hydrochloride salt, a complete understanding for specific applications, especially in drug development, necessitates rigorous experimental determination of parameters like pKa and the partition coefficient under controlled pH conditions. The protocols and insights provided in this guide are intended to equip the researcher with the necessary tools and rationale to confidently investigate and apply this promising compound.

References

-

Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets. Retrieved from Echemi.com.[6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151161, this compound. PubChem.[2]

-

Guidechem. (n.d.). 2-(Decylthio)Ethaneamine (cas 29873-30-1) SDS/MSDS download.[4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151162, this compound hydrochloride. PubChem.[7]

-

ChemSrc. (n.d.). Safety Data Sheet.[10]

-

A2B Chem. (n.d.). Ethanamine,2-(decylthio)- (CAS 29873-30-1).[5]

-

CAS. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS Common Chemistry.[8]

-

Smolecule. (n.d.). Buy this compound | 29873-30-1.[1]

-

ChemicalBook. (n.d.). This compound HYDROCHLORIDE.[9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148011, Ethanamine, 2-(ethylthio)-. PubChem.[11]

-

ChemicalBook. (n.d.). This compound.[3]

Sources

- 1. Buy this compound | 29873-30-1 [smolecule.com]

- 2. This compound | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound hydrochloride | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound HYDROCHLORIDE [drugfuture.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Decylthio)ethanamine CAS number 29873-30-1 properties

An In-depth Technical Guide to 2-(Decylthio)ethanamine (CAS 29873-30-1): Properties, Mechanisms, and Applications

Introduction

This compound, commonly referred to as DTEA, is an organic compound with the CAS number 29873-30-1.[1][2][3] While the free amine exists, it is more commonly manufactured, sold, and utilized in its hydrochloride salt form, this compound hydrochloride (CAS 36362-09-1).[4][5][6] This compound has carved a significant niche in industrial applications, primarily as a multifunctional agent in water treatment processes.[7][8] Its unique molecular structure, featuring a long hydrophobic decyl chain, a central thioether linkage, and a terminal hydrophilic amine group, endows it with a versatile chemical profile.

This guide serves as a comprehensive technical resource for researchers, scientists, and formulation chemists. It moves beyond a simple recitation of data, aiming to provide an in-depth understanding of DTEA's core properties, its synthesis, mechanisms of action, and the practical considerations for its application and analysis. The narrative is grounded in established scientific principles and supported by available technical data to ensure accuracy and reliability.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective and safe application. DTEA is an aliphatic thioether-amine, and its properties are significantly influenced by the presence of both the free amine and its more common hydrochloride salt form.

Nomenclature and Structure:

The structure consists of a 10-carbon alkyl chain (decyl group) linked through a sulfur atom (thioether) to an ethylamine moiety. This amphiphilic nature is central to its functionality.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Amine) | This compound HCl | Reference(s) |

| CAS Number | 29873-30-1 | 36362-09-1 | [1][5] |

| Molecular Weight | 217.42 g/mol | 253.88 g/mol | [1][5] |

| Physical State | Clear liquid | White crystalline solid | [4][6] |

| Odor | Mild amine | Not specified | [6] |

| Melting Point | Not available | 119 - 240 °C | [4] |

| Boiling Point | Not available | > 283 °C | [4] |

| Flash Point | Not available | > 130 °C | [4] |

| Water Solubility | 0.0035 g/100g (25 °C) (Slightly Soluble) | > 500,000 mg/L (21 °C) (Highly Soluble) | [4][6] |

| log P (Octanol/Water) | 4.4 (XLogP3-AA) | 2.35 (25 °C) | [1][4] |

| Vapor Pressure | 1.82 x 10⁻⁴ mm Hg (25 °C) | < 0.05 Pa (20 °C) | [4][6] |

| Density | Not available | 1.05 (20 °C) | [4] |

Synthesis and Manufacturing

The industrial production of DTEA hydrochloride is achieved through a robust and efficient chemical process. Understanding this synthesis provides insight into the molecule's origins and potential impurity profile. A common method involves a catalyzed reaction followed by hydrolysis.[11]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a described industrial synthesis process.[11]

Step 1: Catalyst Introduction and Initial Heating

-

A jacketed reactor equipped with an agitator is charged with decyl mercaptan (approx. 1.0 equivalent).

-

Zinc chloride catalyst (approx. 0.005 equivalents) is added.

-

The mixture is heated to approximately 140°C with agitation.

-

Rationale: Zinc chloride acts as a Lewis acid catalyst, activating the oxazoline ring for nucleophilic attack by the thiol. The elevated temperature is necessary to achieve a sufficient reaction rate.

-

Step 2: Addition of Oxazoline

-

2-Ethyl-2-oxazoline (approx. 0.9 equivalents) is added to the heated reactor at a controlled rate (e.g., over 45 minutes) to manage the reaction exotherm.

-

The reaction is allowed to proceed for approximately 30 minutes after the addition is complete.

-

Rationale: The thiol sulfur atom attacks the carbon of the oxazoline ring, leading to ring-opening and the formation of an intermediate amide.

-

Step 3: Acid Hydrolysis

-

The reactor is cooled to approximately 120°C.

-

32% hydrochloric acid (approx. 1.5 equivalents) is added to the reaction mixture.

-

The reactor is then heated to 150-160°C for approximately 2 hours to complete the hydrolysis. The pressure will rise to around 60 psi.[11]

-

Rationale: The acidic conditions hydrolyze the intermediate amide to form the primary amine and a carboxylic acid byproduct. The HCl also protonates the amine, forming the desired hydrochloride salt, which drives the reaction to completion and aids in purification.

-

Step 4: Product Isolation

-

Following hydrolysis, the product mixture is cooled. The final product, this compound hydrochloride, can be isolated and purified through standard chemical processing techniques.

Diagram: Synthesis Workflow

Caption: Workflow for DTEA·HCl Synthesis

Mechanism of Action: A Dual-Functionality Perspective

DTEA's value in industrial settings stems from its ability to perform two critical functions simultaneously: microbial control and corrosion inhibition.[7] This dual action is a direct result of its amphiphilic molecular structure.

Biocidal and Biofilm Control Properties

DTEA is a broad-spectrum biocide, effective against bacteria, fungi, and algae.[3][7] Its mechanism is primarily physical rather than metabolic, which reduces the likelihood of microbial resistance.

-

Membrane Disruption: The molecule acts as a cationic surfactant. The positively charged ammonium headgroup (in the hydrochloride form or under acidic conditions) is attracted to the negatively charged components of microbial cell membranes.

-

Hydrophobic Interaction: The long, hydrophobic decyl tail penetrates and disrupts the lipid bilayer of the cell membrane.

-

Loss of Integrity: This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.

Its ability to disrupt biofilms is also critical. Biofilms are slimy layers of microorganisms encased in a protective polymer matrix.[7] DTEA's surfactant properties help to penetrate this matrix, kill the embedded microbes, and assist in dispersing the biofilm from surfaces.

Corrosion Inhibition Properties

Microbiologically Influenced Corrosion (MIC) is a significant problem in water systems, where bacteria, particularly sulfate-reducing bacteria (SRBs), can accelerate the corrosion of metal surfaces.[7] DTEA helps mitigate this in two ways:

-

Biofilm Removal: By controlling the biofilm, it eliminates the anaerobic environments beneath it where SRBs thrive.[7]

-

Protective Film Formation: The DTEA molecule itself can adsorb onto metal surfaces. The sulfur and nitrogen atoms have lone pairs of electrons that can coordinate with metal ions on the surface, forming a thin, protective molecular film. The hydrophobic decyl tails then orient away from the surface, creating a barrier that repels water and corrosive agents.

Diagram: Dual-Action Mechanism

Caption: Dual-action mechanism of DTEA

Toxicological and Ecotoxicological Profile

A thorough understanding of a chemical's toxicological profile is paramount for ensuring safe handling and environmental stewardship. The hydrochloride salt of DTEA has been subject to standardized toxicological evaluation.

Table 2: Summary of Toxicological Data for DTEA Hydrochloride

| Endpoint | Result | Classification | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | 4,230 mg/kg bw (male/female) | Low toxicity | [4] |

| Acute Dermal Toxicity (LD₅₀) | > 2,000 mg/kg bw (male/female) | Low toxicity | [4] |

| Skin Irritation | Causes skin irritation | Category 2 | [4][5] |

| Eye Irritation | Causes serious eye damage | Category 1 | [4][5] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | Category 2 | [4][5] |

| Aquatic Toxicity (Acute) | Very toxic to aquatic life | Category 1 | [4][5] |

| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | Category 1 | [4][5] |

The data indicates that while DTEA hydrochloride has low acute toxicity via oral and dermal routes, it is a significant irritant to skin and can cause severe, potentially permanent, eye damage.[4][5][12] Of particular note is its high toxicity to aquatic organisms, which necessitates stringent controls to prevent its release into the environment.[4][5]

Safety, Handling, and Disposal

Given its hazardous properties, strict safety protocols must be followed when working with DTEA and its formulations.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against skin and eye contact.[4][12] Protective clothing or an apron is also recommended.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4] Keep containers tightly closed and away from heat or ignition sources.[12]

-

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with plenty of water.[4]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

-

Spill & Disposal: Contain spills with an inert absorbent material. Dispose of the substance and its container at a hazardous waste facility. Crucially, avoid release to the environment due to its high aquatic toxicity.[4] All disposal practices must comply with local, state, and federal regulations.

Proposed Analytical Methodology: Quantification by LC-MS/MS

For research and quality control, a reliable analytical method is needed to quantify DTEA in various matrices, such as industrial water samples. While a standardized official method is not widely published, a robust approach can be designed using modern analytical instrumentation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the ideal technique due to its high sensitivity and selectivity.

Hypothetical Protocol: Quantification of DTEA in Water Samples

1. Sample Preparation

-

Collect the water sample (e.g., 50 mL) in a clean container.

-

If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

-

Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Use a C18 SPE cartridge.

-

Condition the cartridge with methanol, followed by deionized water.

-

Load the sample onto the cartridge. DTEA will be retained.

-

Wash with water to remove salts.

-

Elute DTEA with an appropriate solvent like acidified methanol.

-

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

-

Rationale: This multi-step preparation removes interfering matrix components and concentrates the analyte, improving detection limits and accuracy.

-

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion. For DTEA (MW 217.4), this would be m/z 218.2 → [product ion]. The specific product ion would be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the decyl chain.

-

3. Calibration and Quantification

-

Prepare a series of calibration standards of known DTEA concentrations in the mobile phase.

-

Analyze the standards to generate a calibration curve.

-

Analyze the prepared samples.

-

Quantify the DTEA concentration in the samples by comparing their peak areas to the calibration curve.

Diagram: Analytical Workflow

Caption: LC-MS/MS workflow for DTEA

Conclusion

This compound is a specialty chemical whose utility is derived directly from its well-defined molecular structure. Its dual functionality as both a potent, broad-spectrum biocide and an effective corrosion inhibitor makes it a valuable tool in industrial water treatment and other related fields.[7] However, its efficacy is paired with significant hazards, particularly severe eye damage and high aquatic toxicity, which mandate rigorous safety and environmental controls.[4][5] For professionals in research and development, a comprehensive understanding of its synthesis, mechanisms, and analytical quantification is essential for its responsible innovation and application.

References

-

PrepChem.com. Synthesis of this compound hydrochloride. Available from: [Link]

-

PubChem. This compound | C12H27NS | CID 151161. Available from: [Link]

-

PubChem. This compound hydrochloride | C12H28ClNS | CID 151162. Available from: [Link]

-

Walter, R. W., & Cooke, L. M. (1997). 2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition. Paper presented at the Corrosion97, New Orleans, Louisiana. OnePetro. Available from: [Link]

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Regulations.gov. (2009). Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the this compound hydrochloride. Available from: [Link]

-

Federal Register. (2016). 2-(Decylthio) Ethanamine Hydrochloride, Aliphatic Alcohols C1-C5, Bentazon, Propoxur, Propoxycarbazone-sodium, Sodium Acifluorfen, Thidiazuron; Registration Review Proposed Interim Decisions; Notice of Availability. Available from: [Link]

-

Safety Data Sheet. (Unknown). Available from: [Link]

-

ChemWhat. This compound, hydrochloride salt CAS#: 36362-09-1. Available from: [Link]

-

CAS Common Chemistry. Ethanamine, 2-(decylthio)-, hydrochloride (1:1). Available from: [Link]

-

GSRS. This compound HYDROCHLORIDE. Available from: [Link]

-

FDA Global Substance Registration System. This compound HYDROCHLORIDE. Available from: [Link]

-

Stýskala, J., Cankař, P., Soural, M., Bednář, P., & Lemr, K. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. ARKIVOC, 2007(xv), 171-180. Available from: [Link]

-

MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

PubChem. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011. Available from: [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

Sources

- 1. This compound | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 29873-30-1 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. This compound hydrochloride | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. onepetro.org [onepetro.org]

- 8. Federal Register :: 2-(Decylthio) Ethanamine Hydrochloride, Aliphatic Alcohols C1-C5, Bentazon, Propoxur, Propoxycarbazone-sodium, Sodium Acifluorfen, Thidiazuron; Registration Review Proposed Interim Decisions; Notice of Availability [federalregister.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to 2-(Decylthio)ethanamine: Synthesis, Properties, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Decylthio)ethanamine, a long-chain thioether amine with significant potential in materials science and drug development. The document delves into the compound's precise chemical identity, including a detailed analysis of its IUPAC nomenclature and physicochemical properties. A robust, step-by-step synthesis protocol for its hydrochloride salt is presented, offering researchers a validated pathway to obtaining this molecule. The guide further explores key applications, focusing on its role as a precursor for self-assembled monolayers (SAMs) for surface functionalization and corrosion inhibition, and its prospective utility as an antimicrobial agent and a component in drug delivery systems. Each section is grounded in established scientific principles, supported by detailed experimental protocols and characterization methodologies to ensure scientific integrity and reproducibility. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique amphiphilic and reactive properties of this compound in advanced applications.

Introduction

In the landscape of functional molecules, long-chain thioether amines represent a versatile class of compounds whose utility spans from materials science to pharmacology. This compound (DTEA), the subject of this guide, is a prime example of this class. Its molecular architecture, featuring a flexible ten-carbon alkyl chain, a thioether linkage, and a terminal primary amine group, imparts a unique combination of hydrophobicity and reactive functionality.

The thioether group, a derivative of the thiol family, is well-established for its strong affinity for noble metal surfaces, making it a cornerstone in the field of self-assembled monolayers (SAMs).[1][2][3] This interaction allows for the creation of highly ordered, functionalized surfaces with tailored properties. Concurrently, the primary amine serves as a versatile chemical handle for further derivatization and a key functional group in biological interactions. Long-chain aliphatic amines are known to interact with and disrupt microbial cell membranes, suggesting potential antimicrobial applications.[4] This dual functionality makes this compound a molecule of considerable interest for researchers developing biosensors, corrosion inhibitors, antimicrobial surfaces, and targeted drug delivery vehicles.[5][6][7] This guide aims to provide the foundational knowledge and practical methodologies required to synthesize, characterize, and effectively utilize this potent chemical entity.

Nomenclature and Chemical Identity

A precise understanding of a molecule's structure is fundamental to its application. This section deconstructs the nomenclature and identifies the key structural and registration information for this compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-decylsulfanylethanamine .[8] However, it is commonly referred to by the semi-systematic name This compound .

-

Analysis of the IUPAC Name (2-decylsulfanylethanamine):

-

ethanamine: This is the parent structure, an ethane molecule with a primary amine (-NH₂) group.

-

2-...: This locant indicates that the substituent is attached to the second carbon of the ethanamine backbone (the carbon not bearing the amine group).

-

decylsulfanyl: This describes the substituent group. "Decyl" refers to the 10-carbon alkyl chain (CH₃(CH₂)₉-), and "sulfanyl" indicates it is attached via a sulfur atom (-S-).

-

Common synonyms and identifiers for this compound include:

Chemical Structure

The structure consists of a decyl group linked through a sulfur atom to the second carbon of an ethanamine molecule.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing experiments, predicting its behavior in various systems, and ensuring safe handling. The data presented below are computed properties sourced from authoritative databases.[1][8]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇NS | PubChem[8] |

| Molecular Weight | 217.42 g/mol | PubChem[8] |

| Appearance | (Predicted) Colorless to pale yellow liquid | - |

| XLogP3-AA (LogP) | 4.4 | PubChem[8] |

| Topological Polar Surface Area | 51.3 Ų | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |

| Rotatable Bond Count | 11 | PubChem[8] |

The high LogP value of 4.4 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. This amphiphilic nature is key to its function in forming monolayers at interfaces and interacting with lipid membranes.

Synthesis Protocol: this compound Hydrochloride

While various synthetic routes to thioether amines exist, this section details a robust industrial method for producing the hydrochloride salt of DTEA.[9] This method avoids the direct use of potentially hazardous halo-amine precursors and proceeds through a ring-opening reaction of an oxazoline, followed by hydrolysis. The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.[10]

Rationale for Synthetic Route

The chosen synthesis involves the reaction of 1-decanethiol with 2-ethyl-2-oxazoline. This pathway is advantageous because:

-

Safety: It circumvents the use of 2-chloroethylamine, which is a toxic and reactive precursor.[11]

-

Efficiency: The ring-opening reaction of oxazolines with thiols is a known efficient method for creating β-amido thioethers.

-

Direct Salt Formation: The subsequent acid hydrolysis not only cleaves the amide to yield the desired primary amine but also directly produces the stable hydrochloride salt, simplifying purification.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

Materials:

-

1-Decanethiol (Decyl mercaptan)

-

2-Ethyl-2-oxazoline

-

Zinc chloride (ZnCl₂), anhydrous

-

Hydrochloric acid (HCl), 32% aqueous solution

-

Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

Procedure: [9]

-

Reactor Setup: Charge the jacketed reactor with 1-decanethiol (1.0 eq).

-

Catalyst Addition: Add zinc chloride (approx. 0.005 eq) to the reactor under agitation.

-

Heating: Heat the reaction mixture to approximately 140°C.

-

Oxazoline Addition: Slowly add 2-ethyl-2-oxazoline (1.0 eq) to the reactor via the addition funnel over a period of ~45 minutes, maintaining the temperature at 140°C. The exothermic reaction may require external cooling to control.

-

Reaction Completion (Step 1): After the addition is complete, allow the mixture to react for an additional 30 minutes to ensure full conversion to the intermediate, N-(2-(decylthio)ethyl)propanamide.

-

Cooling & Acid Addition: Cool the reactor to approximately 120°C. Cautiously add 32% hydrochloric acid (approx. 2.0 eq) to the reaction mixture.

-

Hydrolysis (Step 2): Heat the reactor to 150-160°C. The internal pressure will rise to ~60 psi. Maintain this temperature for 2 hours to drive the hydrolysis to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate as a solid or can be isolated by standard extraction and crystallization procedures.

Characterization and Analytical Techniques

Validation of the synthesis requires rigorous characterization to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals:

-

A triplet at ~0.88 ppm (3H) for the terminal methyl group (-CH₃) of the decyl chain.

-

A broad multiplet between ~1.25-1.65 ppm (16H) corresponding to the eight methylene groups (-CH₂-) in the middle of the decyl chain.

-

A triplet at ~2.55 ppm (2H) for the methylene group of the decyl chain adjacent to the sulfur (-S-CH₂-C₉H₁₉).

-

A triplet at ~2.75 ppm (2H) for the methylene group adjacent to the sulfur (-S-CH₂-CH₂-NH₂).

-

A triplet at ~2.95 ppm (2H) for the methylene group adjacent to the amine (-CH₂-NH₂).

-

A broad singlet for the amine protons (-NH₂), which may be shifted depending on concentration and solvent. For the hydrochloride salt, this signal would be broader and shifted further downfield (~8.0-8.5 ppm) corresponding to the -NH₃⁺ protons.

-

-

¹³C NMR (100 MHz, CDCl₃): Key expected carbon signals include:

-

~14.1 ppm: Terminal methyl carbon (-CH₃).

-

~22.7 - 32.0 ppm: A series of peaks for the internal methylene carbons of the decyl chain.

-

~34.5 ppm: Carbon adjacent to sulfur on the ethyl side (-S-CH₂-CH₂-N).

-

~39.0 ppm: Carbon adjacent to the amine (-CH₂-NH₂).

-

~32.5 ppm: Carbon adjacent to sulfur on the decyl side (-S-CH₂-C₉H₁₉).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, Electrospray Ionization (ESI-MS) in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.19.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H stretch: A pair of medium peaks (or a broad peak for the salt) in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Strong, sharp peaks between 2850-2960 cm⁻¹ from the alkyl chain.

-

N-H bend: A medium peak around 1600 cm⁻¹ (scissoring).

-

C-S stretch: A weak peak in the fingerprint region, typically 600-800 cm⁻¹, which can be difficult to assign definitively.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several research domains.

Self-Assembled Monolayers (SAMs) for Surface Engineering

The thioether linkage provides a robust anchor to gold and other noble metal surfaces, leading to the spontaneous formation of ordered molecular films.[1][12] The long decyl chains pack tightly due to van der Waals interactions, creating a dense, hydrophobic barrier. The terminal amine groups are exposed at the monolayer-environment interface, providing a platform for further chemical modification or for controlling surface properties like wettability and bio-adhesion.

Potential Uses:

-

Corrosion Inhibition: The densely packed alkyl chains can form a protective barrier on metal surfaces (e.g., copper in microelectronics), preventing oxidation and corrosion.[5][13]

-

Biosensors: The terminal amine can be used to immobilize biomolecules (e.g., enzymes, antibodies, DNA) onto a gold electrode surface for sensing applications.

-

Patterned Surfaces: SAMs can be used as resists in soft lithography to create micro- and nano-patterned surfaces.[14]

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation: Use a gold-coated silicon wafer or glass slide. Clean the substrate by sonicating in ethanol for 10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen. For optimal results, use a UV-Ozone cleaner for 15 minutes to remove organic contaminants.

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For amine-terminated thiols, adjusting the pH to ~12 with a few drops of concentrated ammonium hydroxide can improve monolayer quality by ensuring the amine is deprotonated.

-

Immersion: Fully immerse the clean gold substrate into the thiol solution in a sealed container. Minimize headspace to reduce oxidation.

-

Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry with a stream of nitrogen.

-

Characterization: The resulting monolayer can be characterized by contact angle goniometry (to measure wettability), ellipsometry (to measure thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm elemental composition).

Antimicrobial and Cytotoxic Activity

The structure of DTEA is analogous to cationic amphiphiles, which are known to have antimicrobial properties. The positively charged amine headgroup (at physiological pH) can interact electrostatically with the negatively charged components of bacterial cell walls, while the hydrophobic decyl tail can insert into and disrupt the lipid bilayer, leading to cell lysis and death.[4]

Potential Uses:

-

Antimicrobial Surfaces: Covalently grafting DTEA or forming a SAM on a medical device surface could impart resistance to bacterial colonization.

-

Drug Development: Thioether-containing molecules have been investigated for a range of bioactivities, including anticancer effects.[6][8] The cytotoxic potential of DTEA against various cell lines could be a subject of further investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound hydrochloride in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a cell viability indicator like resazurin.[17]

Drug Delivery Systems

The amphiphilic nature of DTEA makes it a candidate for inclusion in lipid-based drug delivery systems like micelles or liposomes. Thioether bonds can also be designed to be oxidation-sensitive. In environments with high levels of reactive oxygen species (ROS), such as within cancer cells, the thioether can be oxidized to a more hydrophilic sulfoxide or sulfone. This change in polarity can be engineered to trigger the destabilization of a nanocarrier and release an encapsulated drug payload.[7]

Conceptual Workflow: Oxidation-Sensitive Micelles

Caption: Conceptual model for ROS-triggered drug release from a thioether-containing micelle.

Safety and Handling

While specific toxicity data for this compound is limited, information for its hydrochloride salt provides guidance.[10]

-

Hazards: The hydrochloride salt is classified as causing skin irritation and serious eye damage. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling the compound. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion and Future Outlook

This compound is a molecule with a compelling set of chemical features that position it as a valuable building block for advanced materials and biomedical applications. Its ability to form robust, functionalizable self-assembled monolayers is perhaps its most immediate and powerful application, offering a straightforward route to tailored surface chemistries for corrosion protection and biosensing. Furthermore, its structural similarity to cationic amphiphiles warrants deeper investigation into its antimicrobial and cytotoxic properties, which could lead to the development of novel therapeutic agents or antimicrobial materials. The oxidation-sensitive nature of the thioether linkage presents an exciting avenue for the design of smart, stimulus-responsive drug delivery systems. Future research should focus on obtaining quantitative data for these applications, such as determining the precise packing density and stability of its SAMs, elucidating its antimicrobial mechanism of action and spectrum of activity, and synthesizing DTEA-containing polymers to evaluate their potential in triggered drug release. As the demand for functional materials and targeted therapeutics grows, the utility of versatile molecules like this compound is set to expand significantly.

References

-

PrepChem.com. (n.d.). Synthesis of this compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151161, this compound. Retrieved from [Link]

-

The Electrochemical Society. (2004). Corrosion Inhibition by Thiol-Derived SAMs for Enhanced Wire Bonding on Cu Surfaces. ResearchGate. Retrieved from [Link]

-

Berdel, W. E., et al. (1983). Cytotoxicity of thioether-lysophospholipids in leukemias and tumors of human origin. Cancer Research, 43(11), 5538-5543. Retrieved from [Link]

-

Adetunji, T. L., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18822. Retrieved from [Link]

-

Takae, S., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 17(9), 2856-2863. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Piper, J. R., et al. (1966). The use of alpha-amino acids in the synthesis of derivatives of 2-aminoethanethiol as potential antiradiation agents. Journal of Medicinal Chemistry, 9(6), 911-920. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of thiol (A) and thioether (B) compounds on the metabolic activity of HepG2 cells. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

-

ResearchGate. (2015). Amine type inhibitor effect on corrosion–erosion wear in oil gas pipes. Retrieved from [Link]

-

MDPI. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151162, this compound hydrochloride. Retrieved from [Link]

-

PubMed. (2021). Evaluation of the in vivo acute toxicity of poly(thioether-ester) and superparamagnetic poly(thioether-ester) nanoparticles obtained by thiol-ene miniemulsion polymerization. Retrieved from [Link]

-

protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]

-

Tsuchido, T., et al. (1985). Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber. Applied and Environmental Microbiology, 50(2), 296-301. Retrieved from [Link]

-

Defense Technical Information Center. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Retrieved from [Link]

-

ResearchGate. (2024). Film-forming amines as corrosion inhibitors: a state-of-the-art review. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

-

Wang, P., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity, 2021, 6649831. Retrieved from [Link]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

-

OIE. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Tarn-Chang, S. W., et al. (1995). Self-Assembled Monolayers on Gold Generated from Alkanethiols with the Structure RNHCOCH2SH. Langmuir, 11(11), 4371-4382. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Keiko, N. A., et al. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Coatings, 12(12), 1975. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Retrieved from [Link]

- Google Patents. (n.d.). CN102153494B - Synthesis technology for N,N-diethylamino group ethanethiol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148011, Ethanamine, 2-(ethylthio)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

PubMed. (1966). The use of alpha-amino acids in the synthesis of derivatives of 2-aminoethanethiol as potential antiradiation agents. Retrieved from [Link]

- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

-

Patsnap. (n.d.). Method for synthesizing 2-thiophene ethylamine. Retrieved from [Link]

-

Chen, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24651-24675. Retrieved from [Link]

- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

-

PubMed. (2015). Synthesis of mucoadhesive thiolated gelatin using a two-step reaction process. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Glycosylisothiocyanates with 2-Chloroethylamine. Synthesis and Structure of N-Nucleoside Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR. Retrieved from [Link]

-

Chalmers Publication Library. (2013). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Retrieved from [Link]

Sources

- 1. This compound | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of thioether-lysophospholipids in leukemias and tumors of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. This compound hydrochloride | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. if.tugraz.at [if.tugraz.at]

- 13. researchgate.net [researchgate.net]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdb.apec.org [pdb.apec.org]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 2-(Decylthio)ethanamine

An In-depth Technical Guide to 2-(Decylthio)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (DTEA), a versatile aliphatic amine with a terminal thioether linkage. We delve into its core physicochemical properties, detailing the characteristics of both the free base and its common hydrochloride salt form. This document outlines a robust, scalable synthesis protocol and explores the compound's chemical reactivity, focusing on the strategic utility of its amine and thioether functional groups. While DTEA has established applications as a broad-spectrum antimicrobial and corrosion inhibitor in industrial settings, this guide also explores its potential as a valuable building block for drug development professionals. We discuss its utility as a molecular scaffold for creating libraries of drug-like molecules and for designing targeted prodrugs. Finally, a thorough review of safety, handling, and toxicological data is presented to ensure its responsible application in a research environment.

Chemical Identity and Physicochemical Properties

This compound, also known as DTEA, is an organic compound featuring a ten-carbon alkyl chain (decyl group) linked through a sulfur atom (thioether) to an ethanamine moiety.[1] This amphiphilic structure, with a long lipophilic tail and a hydrophilic amine head, is central to its chemical behavior and applications. It is most commonly handled and stored as its hydrochloride salt to improve stability and aqueous solubility.

Key identifying information and physicochemical properties for both the free base and the hydrochloride salt are summarized below for easy reference.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| IUPAC Name | 2-decylsulfanylethanamine | 2-decylsulfanylethanamine;hydrochloride | [1][2][3] |

| CAS Number | 29873-30-1 | 36362-09-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₇NS | C₁₂H₂₈ClNS | [1][2][3][4] |

| Molecular Weight | 217.42 g/mol | 253.88 g/mol | [1][2][3][6][7][8] |

| Appearance | No data available | Solid, Crystalline | [9] |

| Melting Point | No data available | 119 - 240 °C | [9] |

| Boiling Point | No data available | > 283 °C (at 101.3 kPa) | [9] |

| Water Solubility | No data available | > 500,000 mg/L (at 21 °C) | [9] |

| XLogP3-AA | 4.4 | No data available | [3] |

| Hydrogen Bond Donor Count | 1 | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved via its hydrochloride salt, which can then be neutralized to yield the free base. The primary industrial synthesis involves the reaction of decylmercaptan with 2-ethyl-2-oxazoline, catalyzed by zinc chloride, followed by acidic hydrolysis.[10]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride and its subsequent conversion to the free base.

Caption: Workflow for the synthesis of DTEA hydrochloride and its conversion to the free base.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established industrial synthesis methods.[10] All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with decylmercaptan (1.0 eq).

-

Catalyst Addition: Add zinc chloride (approx. 0.01 eq) to the reactor.

-

Initial Heating: Begin stirring and heat the reactor contents to approximately 140°C.

-

Oxazoline Addition: Add 2-ethyl-2-oxazoline (0.95-1.0 eq) dropwise via the addition funnel at a rate that maintains the reaction temperature. Causality Note: This exothermic reaction forms an intermediate adduct. Slow addition is critical to control the temperature and prevent runaway reactions.

-

Reaction Completion: After the addition is complete, maintain the temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reactor to approximately 120°C. Cautiously add 32% (w/w) hydrochloric acid (approx. 2.0 eq) to the reaction mixture.

-

Final Heating: Re-heat the reactor to 150-160°C and maintain this temperature for 1-2 hours to complete the hydrolysis of the intermediate.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate or can be isolated by standard workup procedures, such as crystallization or extraction.

Experimental Protocol: Conversion to Free Base

The hydrochloride salt can be converted to the free base by a simple neutralization step.[11]

-

Dissolution: Dissolve the this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., water or a biphasic system with an organic solvent like diethyl ether).

-

Neutralization: Cool the solution in an ice bath and slowly add a 50% (w/w) solution of sodium hydroxide (approx. 2.0 eq) with vigorous stirring. Monitor the pH to ensure it becomes strongly basic (pH > 12).

-

Extraction: If a biphasic system was used, separate the organic layer. If an aqueous solution was used, extract the free base into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield this compound as the free base.

Chemical Reactivity and Mechanistic Considerations

The utility of DTEA in further chemical synthesis stems from its two primary functional groups: the terminal primary amine and the internal thioether.

-

Primary Amine (R-NH₂): This group is basic and nucleophilic. It readily reacts with acids to form ammonium salts, such as the hydrochloride, which enhances water solubility.[1] As a nucleophile, it is a key handle for derivatization, enabling the formation of amides, sulfonamides, carbamates, and other structures central to medicinal chemistry.[12]

-

Thioether (R-S-R'): The sulfur atom is a soft nucleophile and can participate in substitution reactions.[1] It is also susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (R-SO-R') or sulfone (R-SO₂-R') using appropriate oxidizing agents. This modification can significantly alter the molecule's polarity, solubility, and metabolic profile.

Caption: Key reaction pathways for the functional groups of this compound.

Core Applications and Biological Activity

Industrial Antimicrobial and Corrosion Inhibitor

The primary registered application of this compound hydrochloride is as a multifunctional biocide for industrial water systems.[1][13]

-

Broad-Spectrum Activity: It is effective against a wide range of bacteria, fungi, and algae.[13] The proposed mechanism involves the disruption of microbial cell membranes by the long lipophilic decyl chain, a common mode of action for cationic or amphiphilic antimicrobials.

-

Biofilm and Corrosion Inhibition: Beyond its biocidal properties, DTEA is noted for its ability to inhibit the formation of biofilms and to protect metal surfaces from corrosion.[13] This dual functionality is highly valuable in maintaining the efficiency and integrity of industrial cooling towers and air washing systems.

Potential in Drug Discovery and Development

For researchers in drug development, DTEA represents a versatile and synthetically accessible building block. While not an active pharmaceutical ingredient itself, its structure is amenable to modification for creating novel chemical entities.

-

Molecular Scaffolding: The simple linear structure provides a scaffold to which pharmacophores or targeting moieties can be attached. The amine serves as a reliable attachment point for building libraries of related compounds, for instance, by reacting it with a diverse set of carboxylic acids or sulfonyl chlorides to explore structure-activity relationships (SAR). The use of similar thio-amine structures has been reported in the synthesis of drug-like small molecule libraries.[14]

-

Prodrug Design: The amine group is a common site for prodrug strategies aimed at improving properties like membrane permeability or targeted delivery.[12] DTEA could be incorporated as a promoiety that is later cleaved in vivo, or its amine could be masked by a group designed for enzymatic or chemical release under specific physiological conditions.

-

Modulation of Physicochemical Properties: The long alkyl chain provides significant lipophilicity (XLogP3 = 4.4[3]), which can be leveraged to enhance membrane association or penetration into lipid-rich environments. This is a critical parameter in designing drugs that need to cross the blood-brain barrier or cellular membranes.

Safety, Handling, and Toxicology

This compound hydrochloride is a hazardous chemical that requires strict safety protocols. The primary hazards are corrosivity, serious eye damage, and high toxicity to aquatic organisms.[2][9]

| Hazard Information | Details | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H373: May cause damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects. | [2][9] |

| Acute Oral Toxicity (Rat) | LD50: 4,230 mg/kg bw | [9] |

| Acute Dermal Toxicity (Rat) | LD50: > 2,000 mg/kg bw | [9] |

| Aquatic Toxicity (Fish) | LC50 (Pimephales promelas, 96h): 0.11 mg/L | [9] |

| Aquatic Toxicity (Invertebrate) | EC50 (Crustacea, 48h): 0.033 mg/L | [9] |

Protocol for Safe Handling and Emergency Procedures

This protocol constitutes a self-validating system for minimizing exposure and responding to incidents.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or aerosols. Ensure a safety shower and eyewash station are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.[9]

-

Respiratory Protection: Not typically required when using a fume hood. If aerosols may be generated outside a hood, use a full-face respirator with appropriate cartridges.[9]

-

-

Handling: Avoid creating dust. Grounding equipment may be necessary to prevent static discharge.[15] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[9][16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][16]

-

-

Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.[9]

Conclusion